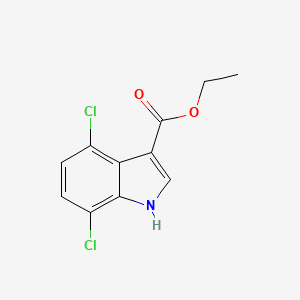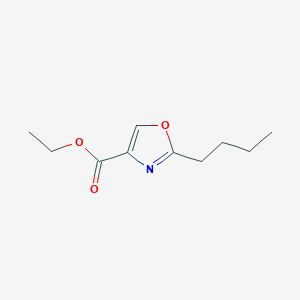
Ethyl 2-Butyloxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Butyloxazole-4-carboxylate is an organic compound with the molecular formula C10H15NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Butyloxazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl oxazole-4-carboxylate with 1-bromobutane. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to around 110°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Butyloxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Lithium aluminum hydride is a common reducing agent used to convert the ester group to an alcohol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Hydrolysis: this compound can be converted to 2-Butyloxazole-4-carboxylic acid.
Reduction: The reduction of the ester group yields 2-Butyloxazole-4-methanol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-Butyloxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-Butyloxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-Butyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Butyloxazole-4-carboxylic acid: The carboxylic acid derivative of the compound.
2-Butyloxazole-4-methanol: The alcohol derivative obtained by reducing the ester group.
These compounds share similar chemical properties but differ in their reactivity and potential applications. This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and interactions with other molecules.
Properties
IUPAC Name |
ethyl 2-butyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-9-11-8(7-14-9)10(12)13-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKXJFDBWVPXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CO1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
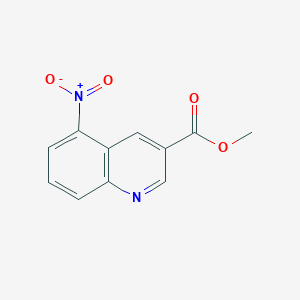
![(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B15045871.png)
![(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide](/img/structure/B15045873.png)
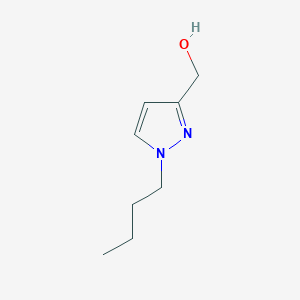
![N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B15045888.png)
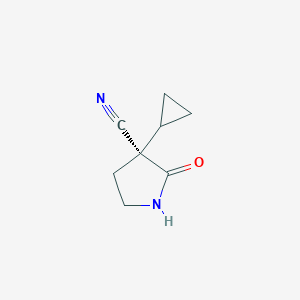
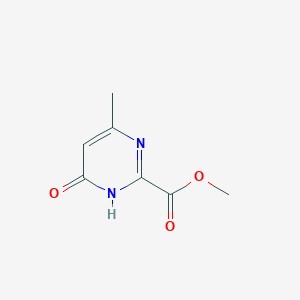
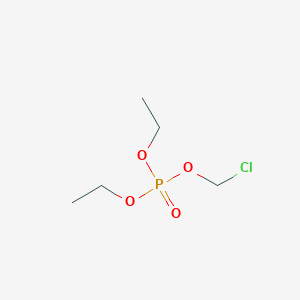
![{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B15045920.png)
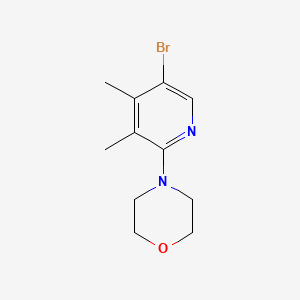
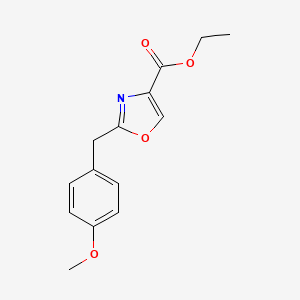
![2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile](/img/structure/B15045947.png)
![tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B15045955.png)
